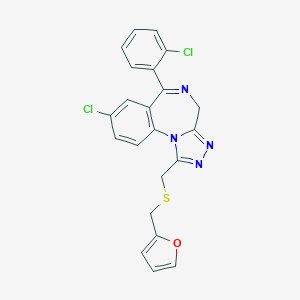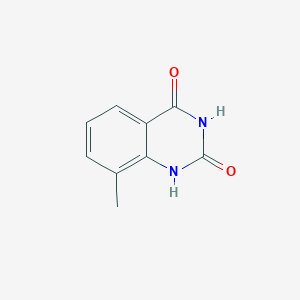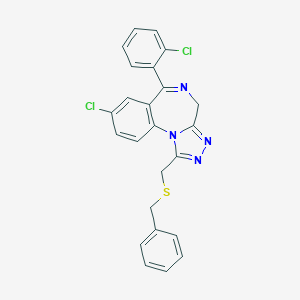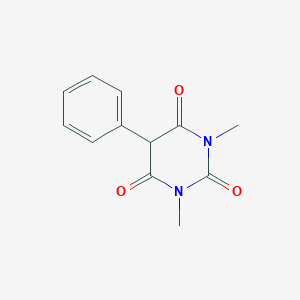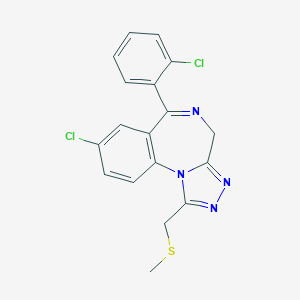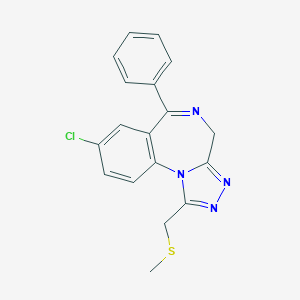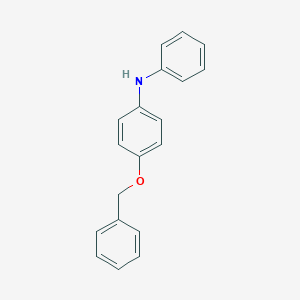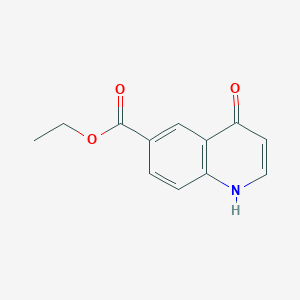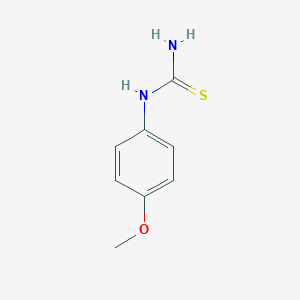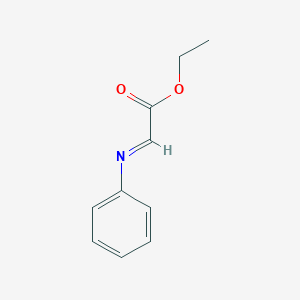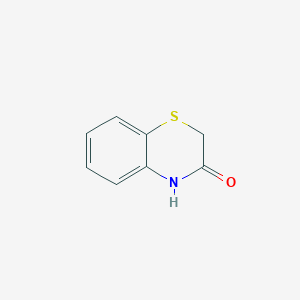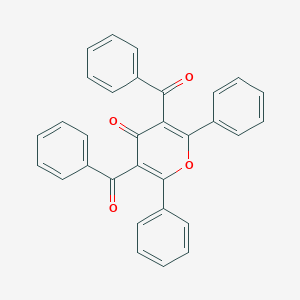
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the dibenzothiepin family and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- is not fully understood. However, it is believed to act as an antagonist at various receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT2 receptor, and alpha-adrenergic receptor. This compound has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Effets Biochimiques Et Physiologiques
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in regulating mood, cognition, and behavior. This compound has also been found to have anxiolytic and sedative effects, which make it a promising candidate for the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- in lab experiments is its high potency and selectivity. This compound has been found to exhibit a high affinity for various receptors in the brain, which makes it a valuable tool for studying the mechanisms of action of these receptors. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO-. One of the most promising areas of investigation is the development of novel drugs based on this compound for the treatment of various neurological disorders. Another area of research is the study of the long-term effects of this compound on the brain and the body, as well as its potential for abuse and addiction. Finally, there is a need for further investigation into the mechanisms of action of this compound and its interactions with other drugs and neurotransmitters in the brain.
Méthodes De Synthèse
The synthesis of DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- involves a multi-step process that includes the reaction of dibenzothiepin with various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of dibenzothiepin with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate product, which is then treated with a secondary amine to yield the final product.
Applications De Recherche Scientifique
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound has also been shown to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
Numéro CAS |
50741-66-7 |
|---|---|
Nom du produit |
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- |
Formule moléculaire |
C15H13NOS |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide |
InChI |
InChI=1S/C15H13NOS/c16-15(17)14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14/h1-8,14H,9H2,(H2,16,17) |
Clé InChI |
KWMIYIVKXATREY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C(=O)N |
SMILES canonique |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



